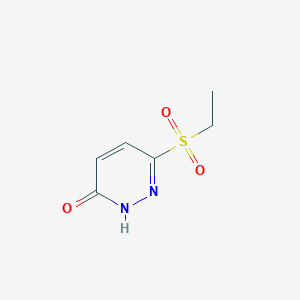![molecular formula C16H22F2N2 B12918604 (3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-25-4](/img/structure/B12918604.png)
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a cyclopentyl group and a 3,5-difluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, in the presence of catalysts like iridium or rhodium complexes.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides or cyclopentyl alcohols.
Addition of the 3,5-Difluorobenzyl Group: The 3,5-difluorobenzyl group can be added through reductive amination or alkylation reactions using 3,5-difluorobenzyl halides or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It may serve as a probe or modulator in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the fluorine atoms, which may affect its binding affinity and selectivity.
N-Cyclopentyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine: Contains chlorine atoms instead of fluorine, potentially altering its chemical reactivity and biological activity.
N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: Features methyl groups instead of fluorine, which can influence its steric and electronic properties.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-difluorobenzyl)pyrrolidin-3-amine is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct electronic and steric characteristics. These properties can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
820980-25-4 |
|---|---|
Fórmula molecular |
C16H22F2N2 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H22F2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1 |
Clave InChI |
DYNZACFDBAFXLJ-INIZCTEOSA-N |
SMILES isomérico |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)[C@H]3CCNC3 |
SMILES canónico |
C1CCC(C1)N(CC2=CC(=CC(=C2)F)F)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)



![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)






![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
